3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide
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Overview
Description
3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide is a complex organic compound that features a thiazolo[5,4-b]pyridine moiety, a piperidine ring, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmacology and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The specific conditions and reagents used can vary depending on the scale and desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors involved in critical biological pathways, leading to modulation of cellular processes such as growth, proliferation, and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-florophenyl sulfonamide
- 5-chlorothiophene-2-sulfonamide
- 1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl
Uniqueness
3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide is unique due to its specific structural features, such as the thiazolo[5,4-b]pyridine core and the combination of the piperidine and phenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-phenyl-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c25-18(9-8-15-5-2-1-3-6-15)22-16-10-13-24(14-11-16)20-23-17-7-4-12-21-19(17)26-20/h1-7,12,16H,8-11,13-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQDXNHEVFNRKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCC2=CC=CC=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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